molecular formula C31H25N5O3S B11637382 (2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11637382
M. Wt: 547.6 g/mol
InChI Key: ZFJHDDPIWXNOPN-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex synthetic organic compound featuring a [1,3]thiazolo[3,2-b][1,2,4]triazine-dione core, a scaffold known for its diverse biological activities. The structure incorporates a (Z)-configured exocyclic double bond at the 2-position, connected to a 1H-pyrazole moiety that is further substituted with phenyl and 4-propoxyphenyl groups, suggesting potential for significant interaction with biological targets. Compounds based on the pyrazole-heterocycle hybrid structure have been extensively investigated for their pharmacological properties, particularly as kinase inhibitors. Research into analogous thiazolo[3,2-b][1,2,4]triazine derivatives has indicated potential utility in the development of therapeutic agents, with studies highlighting their role in modulating specific enzymatic pathways. For instance, a study on novel thiazolotriazine derivatives demonstrated their design and evaluation for anticancer activity, underscoring the research value of this chemotype in oncology drug discovery. This specific molecule, with its unique combination of a benzyl group at the 6-position and a propoxyphenyl-substituted pyrazole, is a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in medicinal chemistry programs, primarily aimed at hit-to-lead optimization for various disease targets. It is supplied as a high-purity compound for use in biochemical assays, high-throughput screening, and mechanistic studies in controlled laboratory environments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C31H25N5O3S

Molecular Weight

547.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C31H25N5O3S/c1-2-17-39-25-15-13-22(14-16-25)28-23(20-35(34-28)24-11-7-4-8-12-24)19-27-30(38)36-31(40-27)32-29(37)26(33-36)18-21-9-5-3-6-10-21/h3-16,19-20H,2,17-18H2,1H3/b27-19-

InChI Key

ZFJHDDPIWXNOPN-DIBXZPPDSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound (2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a pyrazole moiety is particularly noteworthy, as pyrazole derivatives have been recognized for their broad pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. A notable investigation assessed its cytotoxic effects on various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated significant cytotoxicity with IC50 values of 2.13 µM for MCF-7, 4.34 µM for SiHa, and 4.46 µM for PC-3 cells. Importantly, the compound showed minimal toxicity to normal HEK-293T cells, suggesting a favorable selectivity profile for cancer cells over normal cells .

The mechanism underlying the anticancer effects is primarily linked to the inhibition of tubulin polymerization. Molecular docking studies have revealed that the compound binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation . This action is crucial in halting the mitotic process in rapidly dividing cancer cells.

Anti-inflammatory and Analgesic Effects

Beyond its anticancer properties, this compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that related pyrazole compounds exhibit significant COX inhibition, which could translate to anti-inflammatory effects in vivo .

Neuroprotective Properties

Emerging research indicates potential neuroprotective effects associated with similar pyrazole derivatives. These compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. Inhibition of MAO can enhance levels of neurotransmitters such as dopamine and serotonin, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AnticancerIC50 values: MCF-7 (2.13 µM), SiHa (4.34 µM), PC-3 (4.46 µM)
Study 2Tubulin InhibitionEffective binding at colchicine site; disrupted microtubule dynamics
Study 3Anti-inflammatorySignificant inhibition of COX enzymes in vitro
Study 4NeuroprotectionMAO inhibition leading to increased neurotransmitter levels

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure features multiple heterocycles including thiazole and triazine rings, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and condensation processes. For instance, derivatives of 1,2,4-triazines have been synthesized through various methods including the use of catalysts and specific reagents to enhance yields and purity .

Synthesis Techniques

The synthesis often employs techniques such as:

  • Cyclization Reactions : To form the thiazole and triazine rings.
  • Condensation Reactions : To link the pyrazole moiety with other aromatic systems.

The yield and purity of synthesized compounds are critical for their subsequent biological evaluation.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives with similar structural features can effectively inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans .

Anti-inflammatory Effects

Compounds in this class have also been investigated for anti-inflammatory activities. They may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis or other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the benzyl or propoxy groups can significantly influence biological activity. For instance:

  • Substituent Variation : Different functional groups can enhance or diminish activity against specific targets.
  • Ring Modifications : Altering ring structures may lead to improved pharmacological profiles.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against E. coli, S. aureus, fungi
Anti-inflammatoryInhibition of inflammatory pathways

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazolo-triazine core distinguishes it from simpler heterocycles like benzoxazinones or triazole-pyrazoles , which lack fused sulfur-nitrogen rings. This likely enhances its rigidity and binding affinity in biological systems.
  • Synthetic Complexity : The target compound requires precise regioselective coupling (e.g., propoxyphenyl substitution) compared to analogues synthesized via single-step Cs₂CO₃-mediated reactions .

Analytical Characterization

  • X-ray Crystallography : Programs like SHELXL and WinGX are critical for resolving complex fused-ring systems.
  • Spectroscopy : NMR and IR data for similar compounds (e.g., triazole-pyrazoles ) confirm regiochemistry and functional group integrity.

Q & A

Q. 1.1. What synthetic strategies are optimal for constructing the thiazolo-triazine core of this compound?

Methodological Answer: The thiazolo[3,2-b][1,2,4]triazine core can be synthesized via condensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclization of substituted thioureas with aldehydes or ketones (e.g., via Knorr-type reactions) is a common approach. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst use (e.g., HCl or piperidine). Optimization of reaction time and stoichiometry is critical to minimize side products like uncyclized intermediates .

Q. 1.2. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks by comparing coupling patterns (e.g., Z-configuration at the methylene group via NOE experiments) and integration ratios. The benzyl and propoxyphenyl substituents will show distinct aromatic splitting patterns.
  • IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and thiazole/triazine ring vibrations (C=N at ~1600–1650 cm⁻¹). Discrepancies between experimental and theoretical spectra (DFT-calculated) may indicate conformational flexibility or impurities .

Q. 1.3. What solvent systems are recommended for recrystallization to achieve high-purity single crystals?

Methodological Answer: Mixed solvent systems (e.g., DCM/hexane or ethanol/water) are ideal for slow evaporation. The compound’s low solubility in polar solvents due to its bulky hydrophobic groups necessitates gradient crystallization. Monitoring supersaturation via UV-Vis or dynamic light scattering can improve crystal quality for X-ray diffraction .

Advanced Research Questions

Q. 2.1. How can X-ray crystallography address challenges in resolving the Z-configuration of the methylene group?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. The Z-configuration is confirmed by analyzing torsion angles between the benzylidene group and adjacent heterocycles. Hydrogen-bonding networks (e.g., C–H···O/N interactions) stabilize the configuration and reduce thermal displacement artifacts. For weak diffraction, synchrotron radiation or cryocooling (100 K) enhances resolution .

Q. 2.2. What computational methods (DFT, MD) predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT : Use B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (MEP) surfaces. These identify nucleophilic/electrophilic sites (e.g., triazine N-atoms) for binding to biological targets.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) using AMBER or GROMACS. Focus on binding free energy (MM-PBSA) and stability of hydrogen bonds with catalytic residues .

Q. 2.3. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Methodological Answer:

  • Dose-Response Assays : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.
  • Target Profiling : Use affinity chromatography or SPR to identify off-target interactions. For example, benzothiazole analogs show promiscuity toward carbonic anhydrases and topoisomerases, which may explain conflicting data .

Q. 2.4. What experimental design principles optimize reaction yields in multi-step syntheses?

Methodological Answer: Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, a Box-Behnken design can model interactions between propoxyphenyl substitution and reaction time. Flow chemistry (e.g., microreactors) enhances reproducibility in sensitive steps like aldehyde condensations .

Specialized Methodological Challenges

Q. 3.1. How do non-covalent interactions (π-stacking, H-bonding) influence supramolecular assembly in the solid state?

Methodological Answer: Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions. The propoxyphenyl group’s methoxy oxygen may act as a hydrogen-bond acceptor, while the benzyl group participates in π-π stacking with adjacent aromatic rings. Thermal ellipsoid plots (ORTEP) reveal conformational rigidity critical for stability .

Q. 3.2. What strategies mitigate decomposition during prolonged storage or biological assays?

Methodological Answer:

  • Stability Studies : Use accelerated degradation (40°C/75% RH) with HPLC-MS monitoring. Identify hydrolytically labile sites (e.g., triazine ring).
  • Formulation : Lyophilize with cyclodextrins or PEG derivatives to protect against oxidation and moisture .

Data Interpretation and Validation

Q. 4.1. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

  • Docking Validation : Cross-check AutoDock/Vina results with experimental mutagenesis (e.g., alanine scanning of protein binding pockets).
  • QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., propoxy chain length) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.